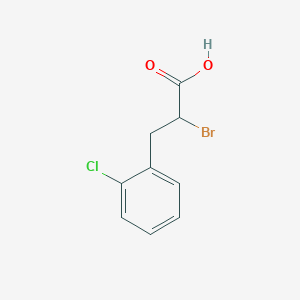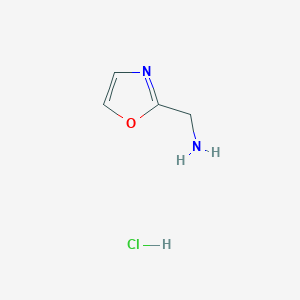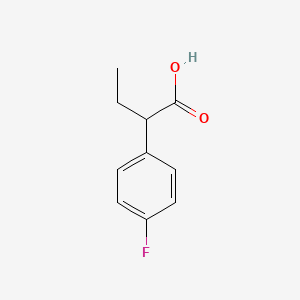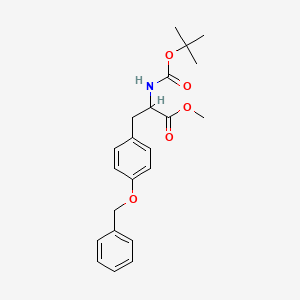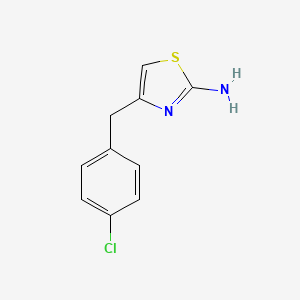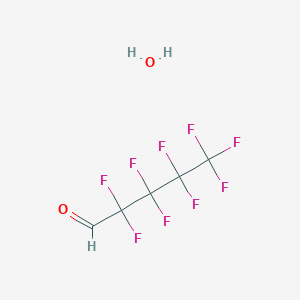
Nonafluoropentanal hydrate
Overview
Description
Nonafluoropentanal hydrate is a chemical compound with the molecular formula C5H3F9O2. It is also known by its IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentanal hydrate. This compound is characterized by the presence of nine fluorine atoms, making it a highly fluorinated aldehyde hydrate. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Nonafluoropentanal hydrate can be synthesized through several methods. One common synthetic route involves the oxidation of perfluorobutyl ethylene using potassium permanganate in the presence of sulfuric acid and tetrabutylammonium bromide. The reaction is carried out in an aqueous medium, and the product is isolated by distillation under reduced pressure . Industrial production methods may vary, but they generally follow similar principles of oxidation and purification.
Chemical Reactions Analysis
Nonafluoropentanal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form perfluoropentanoic acid.
Reduction: Reduction reactions can convert it to nonafluoropentanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
Nonafluoropentanal hydrate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development, leverages its fluorinated structure.
Mechanism of Action
The mechanism of action of nonafluoropentanal hydrate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules. The compound’s effects are mediated through pathways involving nucleophilic addition reactions, where water or other nucleophiles add to the carbonyl group of the aldehyde, forming hydrates .
Comparison with Similar Compounds
Nonafluoropentanal hydrate can be compared with other fluorinated aldehydes and hydrates, such as:
Perfluorobutanal hydrate: Similar in structure but with fewer fluorine atoms.
Perfluoropentanoic acid: The oxidized form of this compound.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZESRIBVQIPIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896757 | |
| Record name | Perfluoropentanal hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907607-08-3 | |
| Record name | Perfluoropentanal hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


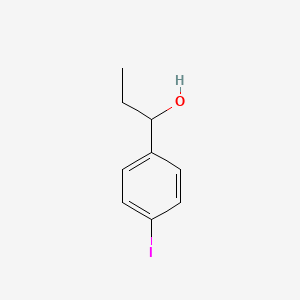
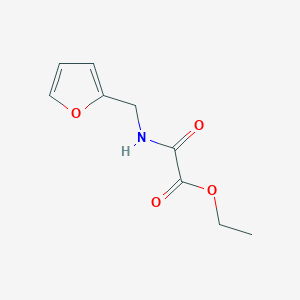
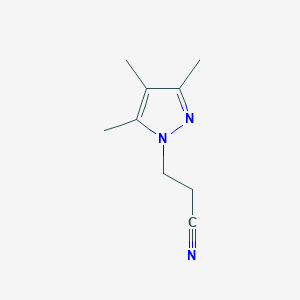
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
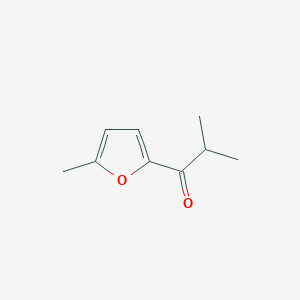
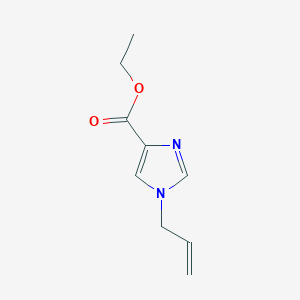
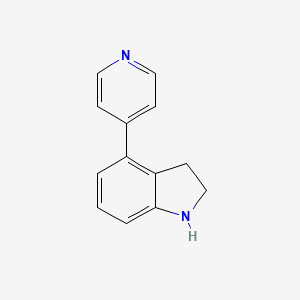
![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
